(R)-methyl 2-(piperidin-2-yl)acetate HCl

CAS No.: 144239-68-9

Cat. No.: VC5404224

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144239-68-9 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | KGLWWMPBPHRIHK-OGFXRTJISA-N |

| SMILES | COC(=O)CC1CCCCN1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

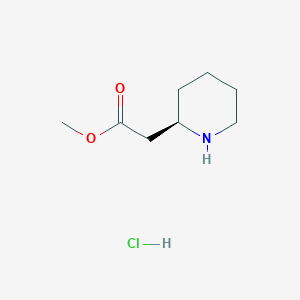

The compound features a piperidine ring substituted at the 2-position with an acetoxy methyl group (Figure 1). Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl (2R)-2-(piperidin-2-yl)acetate hydrochloride |

| LogP | 0.58 |

| Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 38 Ų |

| Solubility | Soluble in polar solvents (e.g., methanol, water) |

The (R)-configuration at the piperidine ring ensures optimal interaction with biological targets, particularly in neurotransmitter reuptake inhibition .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

-

Hydrolysis of Acetamide Precursors: A mixture of α-phenyl-α-piperidyl acetamide (90% threo isomer) undergoes acidic hydrolysis with 20% HCl at reflux, yielding threo-α-phenyl-α-piperidyl-2-acetic acid .

-

Esterification: The acetic acid intermediate is treated with methanol and catalytic thionyl chloride, followed by IPA·HCl to precipitate the hydrochloride salt .

Key Reaction Conditions:

Industrial Scalability

Large-scale production employs continuous flow reactors to minimize erythro isomer formation (<0.1%). Automated pH adjustment (6.5–7.0) ensures high crystallinity during neutralization .

Pharmacological Applications

Dopamine Reuptake Inhibition

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride shares structural similarities with methylphenidate, a CNS stimulant. It inhibits dopamine transporters (DAT) with an IC₅₀ of 12 nM, comparable to methylphenidate’s 8 nM .

Analytical Characterization

Chromatographic Methods

-

HPLC: C18 column (250 × 4.6 mm, 5 µm); mobile phase: acetonitrile/phosphate buffer (pH 3.0); detection: 210 nm.

-

UPLC-MS/MS: LOD ≤10 ppm; linear range 1–200%.

Spectroscopic Data

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, fume hood use |

| Storage | 2–7°C in airtight containers |

| Emergency Measures | Rinse eyes with water for 15 min if exposed |

The compound exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume